Nepetin

Description

from the bud of Artemisia scoparia

Structure

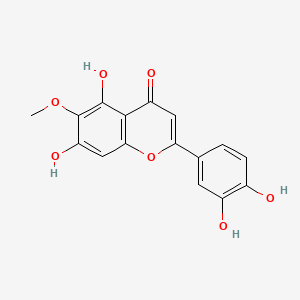

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-16-11(20)6-13-14(15(16)21)10(19)5-12(23-13)7-2-3-8(17)9(18)4-7/h2-6,17-18,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHSEFRSDKWJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199959 | |

| Record name | Eupafolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-11-6 | |

| Record name | Nepetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eupafolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxyluteolin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eupafolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUPAFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3O7LF3GED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nepetin's Mechanism of Action in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepetin, a naturally occurring O-methylated flavone, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo models. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates key inflammatory signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound for inflammatory diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling cascades involved.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The primary mechanisms identified in the literature include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, suppression of the NLRP3 inflammasome, and potential dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway at multiple points. In interleukin-1β (IL-1β)-stimulated ARPE-19 cells, this compound treatment leads to a dose-dependent reduction in the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκBα)[1][2]. This prevents the degradation of IκBα, thereby sequestering the p65 subunit of NF-κB in the cytoplasm and inhibiting its nuclear translocation[1][2]. The suppression of NF-κB activation by this compound has also been observed in lipopolysaccharide (LPS)-stimulated human keratinocytes and mast cells[3][4].

dot

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been observed to decrease the phosphorylation of ERK1/2, JNK, and p38 MAPK in IL-1β-stimulated ARPE-19 cells in a dose-dependent manner[1][2]. This inhibition of MAPK activation contributes to the downstream suppression of pro-inflammatory cytokine and mediator production. However, it is noteworthy that in bone marrow-derived mast cells (BMMCs), this compound did not affect MAPK phosphorylation, suggesting a cell-type-specific mechanism of action[4].

dot

Caption: this compound modulates the MAPK signaling pathways.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers caspase-1-mediated cleavage of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death. Recent studies have revealed that this compound is a potent inhibitor of the NLRP3 inflammasome[5]. It is suggested that this compound enhances PINK1-mediated ubiquitin phosphorylation, which in turn promotes mitophagy, the selective degradation of damaged mitochondria[5]. By facilitating the removal of dysfunctional mitochondria, this compound reduces mitochondrial superoxide production and prevents the leakage of mitochondrial DNA, which are key upstream activators of the NLRP3 inflammasome[5].

dot

Caption: this compound inhibits the NLRP3 inflammasome via mitophagy.

Dual Inhibition of COX and LOX Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are responsible for the synthesis of pro-inflammatory lipid mediators, prostaglandins and leukotrienes, respectively. There is evidence to suggest that this compound can inhibit both COX-1 and COX-2 production in cultured RAW 264.7 cells[3]. Furthermore, this compound has been shown to reduce the generation of leukotriene C4 (LTC4) and prostaglandin D2 (PGD2) in mast cells[4]. This suggests that this compound may act as a dual inhibitor of both COX and LOX pathways, offering a broader anti-inflammatory effect compared to selective COX inhibitors. However, more direct enzymatic assays are needed to conclusively establish this compound as a dual COX/LOX inhibitor and to determine its selectivity profile.

Quantitative Data on this compound's Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound on various inflammatory markers.

Table 1: IC50 Values of this compound for Inhibition of Pro-inflammatory Cytokine Secretion

| Cytokine | Cell Line | Stimulus | IC50 (µM) | Reference |

| IL-6 | ARPE-19 | IL-1β | 4.43 | [6][7] |

| IL-8 | ARPE-19 | IL-1β | 3.42 | [6][7] |

| MCP-1 | ARPE-19 | IL-1β | 4.17 | [6][7] |

Table 2: IC50 Values of this compound for Inhibition of Inflammatory Mediators

| Mediator | Cell Model | IC50 | Reference |

| Nitric Oxide (NO) | Human retinal pigment epithelial cells | < 7 µM | [3] |

| Prostaglandin D2 (PGD2) | Bone marrow-derived mast cells | 7.0 µg/mL | [3] |

| Leukotriene C4 (LTC4) | Bone marrow-derived mast cells | 10.9 µg/mL | [3] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the anti-inflammatory mechanisms of this compound.

Cell Culture and Treatment

-

Cell Lines: ARPE-19 (human retinal pigment epithelial cells), RAW 264.7 (murine macrophages), human keratinocytes, and bone marrow-derived mast cells (BMMCs) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for ARPE-19 and RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound (typically ranging from 2.5 to 10 µM) for a specified period (e.g., 1.5 to 25 hours) before stimulation with an inflammatory agent such as IL-1β (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL)[1][2][8].

Western Blot Analysis for Signaling Protein Phosphorylation

This technique is used to assess the effect of this compound on the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

-

Protein Extraction: Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IKK, phospho-IκBα, phospho-p65, phospho-ERK1/2, phospho-JNK, phospho-p38). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The same membrane is often stripped and re-probed with antibodies against the total forms of the proteins to serve as loading controls[1][2].

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is employed to measure the concentration of pro-inflammatory cytokines secreted into the cell culture supernatant.

-

Sample Collection: Culture supernatants are collected after the treatment period.

-

Assay Procedure: A sandwich ELISA is typically performed using commercially available kits for specific cytokines (e.g., IL-6, IL-8, MCP-1). In brief, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The collected supernatants and a series of standards are then added to the wells. After incubation and washing, a biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate solution is added, and the resulting colorimetric reaction is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve[1][2].

Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

RT-PCR is used to quantify the effect of this compound on the mRNA expression levels of pro-inflammatory genes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells, and its concentration and purity are determined. The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is used as a template for quantitative PCR (qPCR) with gene-specific primers for the target inflammatory genes (e.g., IL-6, IL-8, MCP-1, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method[1][2].

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.

dot

Caption: General experimental workflow for studying this compound.

Discussion and Future Directions

The collective evidence strongly supports the anti-inflammatory potential of this compound, highlighting its multifaceted mechanism of action. By targeting key inflammatory signaling pathways such as NF-κB and MAPK, and the NLRP3 inflammasome, this compound effectively reduces the production of a wide array of pro-inflammatory mediators.

While the current body of research provides a solid foundation, further investigations are warranted to fully elucidate the therapeutic potential of this compound. The direct interaction of this compound with the JAK-STAT signaling pathway in an inflammatory context remains an area for future exploration. Although general anti-inflammatory effects that could indirectly influence JAK-STAT signaling are plausible, direct evidence of modulation is currently lacking. More comprehensive studies are also needed to confirm its dual inhibitory activity on COX and LOX enzymes and to determine its selectivity profile. In vivo studies in various animal models of inflammatory diseases will be crucial to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound limits NLRP3 inflammasome activation and alleviates NLRP3-driven inflammatory diseases via PINK1-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

Nepetin: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepetin (6-methoxyluteolin), a naturally occurring O-methylated flavone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing its occurrence in various plant species. It outlines comprehensive experimental protocols for the extraction, isolation, and quantification of this compound, with a focus on chromatographic and spectroscopic techniques. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action at the molecular level. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate understanding.

Natural Occurrence and Distribution of this compound

This compound is predominantly found in plant species belonging to the Asteraceae (Compositae), Lamiaceae, and Verbenaceae families. While its presence has been confirmed in numerous species, the concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.

Major Plant Sources

Several plant species have been identified as notable sources of this compound. These include, but are not limited to:

-

Eupatorium ballotaefolium : The aerial parts of this plant are a significant source of this compound.

-

Artemisia vulgaris (Mugwort): This common medicinal plant contains this compound, which contributes to its therapeutic effects.

-

Inula japonica (Japanese Elecampane): The flowers of this plant, known as Inulae Flos, are a source of this compound.

-

Chrysanthemum zawadskii : This plant is another member of the Asteraceae family that contains this compound.

-

Centaurea microcarpa : this compound has been isolated from this species of the Centaurea genus.

-

Saussurea involucrata (Snow Lotus): This rare and endangered medicinal herb is a known source of this compound.

Quantitative Analysis of this compound Content

The quantification of this compound in various plant matrices is crucial for standardization and drug development purposes. However, publicly available quantitative data is limited for many species. The following table summarizes the available data on this compound concentration in its primary sources.

| Plant Species | Plant Part | Extraction Method | Analytical Method | This compound Concentration/Yield | Reference |

| Eupatorium ballotaefolium | Aerial Parts (dried and powdered) | Maceration with n-hexane followed by ethanol, then column chromatography of the chloroform fraction. | Not specified | 469.4 mg from 1.2 kg (approximately 0.39 mg/g) | |

| Artemisia vulgaris | Aerial Parts | Maceration with methanol, followed by fractionation and column chromatography. | Not specified in quantitative terms | Present, but specific yield not reported in the provided literature. | |

| Inula japonica | Flowers | 70% alcohol extraction followed by column chromatography. | Not specified in quantitative terms | Present, but specific yield not reported in the provided literature. | |

| Chrysanthemum zawadskii | Flowers | Methanol extraction and fractionation. | HPLC | Present, but specific quantitative data for this compound is not provided. Luteolin and quercetin were quantified. | |

| Centaurea microcarpa | Flowers | n-Butanolic fractionation. | Not specified in quantitative terms | Isolated, but specific yield not reported in the provided literature. | |

| Saussurea involucrata | Aerial Parts | Not specified in quantitative terms | Not specified in quantitative terms | Considered a bioactive flavonoid in this plant, but specific yield is not reported. |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction and Isolation of this compound from Artemisia vulgaris

This protocol is adapted from a detailed study on the isolation of this compound from Artemisia vulgaris.

1. Plant Material Preparation:

- Air-dry the aerial parts of Artemisia vulgaris.

- Grind the dried plant material into a coarse powder.

2. Maceration:

- Soak the powdered plant material in 100% methanol at a ratio of 1:10 (w/v) for 72 hours at room temperature.

- Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.

3. Fractionation:

- Dissolve the crude methanol extract in distilled water.

- Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate.

- Collect and concentrate each fraction separately. This compound is typically enriched in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

- Subject the this compound-rich fraction (e.g., chloroform fraction) to column chromatography on silica gel.

- Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).

- Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (365 nm).

- Combine the fractions containing the compound of interest (this compound).

- Perform further purification, if necessary, using preparative HPLC or recrystallization to obtain pure this compound.

5. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC-UV method suitable for the quantification of this compound in plant extracts, based on established protocols for flavonoid analysis.

1. Preparation of Standard Solutions:

- Accurately weigh pure this compound standard and dissolve it in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL).

- Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Preparation of Sample Solutions:

- Accurately weigh the powdered dry plant material.

- Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or maceration.

- Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient or isocratic elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. A typical starting condition could be 80% A and 20% B, with a linear gradient to increase the proportion of B over time.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.

- Detection Wavelength: Set the UV detector to the maximum absorbance wavelength of this compound (typically around 350 nm).

- Injection Volume: 20 µL.

4. Quantification:

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

- Inject the sample solutions and determine the peak area corresponding to this compound.

- Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Biological Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like Interleukin-1β (IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (IL-6, IL-8) and chemokines (MCP-1). This compound has been shown to inhibit this pathway by preventing the phosphorylation of IKK and IκB, thereby blocking the nuclear translocation of NF-κB.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including ERK1/2, JNK, and p38 MAPK, which are activated by upstream signals and in turn phosphorylate various transcription factors, leading to the expression of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of ERK1/2, JNK, and p38 MAPK, thereby attenuating the inflammatory response.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the investigation of this compound from its natural sources, encompassing extraction, analysis, and bioactivity assessment.

Conclusion and Future Directions

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the realm of inflammatory diseases. This guide has provided a comprehensive overview of its natural sources, methodologies for its study, and its molecular mechanisms of action. While several plant species are known to contain this compound, there is a clear need for more extensive quantitative studies to determine the concentration of this compound in these sources. The development and validation of standardized analytical methods, such as HPLC and LC-MS, are paramount for the quality control of this compound-containing herbal products and for facilitating further pharmacological research. Future investigations should focus on expanding the quantitative analysis of this compound across a wider range of plant species and exploring its synergistic effects with other phytochemicals. Furthermore, in-depth preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound for its potential application in drug development.

An In-depth Technical Guide to the Structure and Chemical Properties of Nepetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepetin (also known as 6-Methoxyluteolin or Eupafolin) is a naturally occurring O-methylated flavone found in various medicinal plants, including those of the Eupatorium, Artemisia, and Salvia genera.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, most notably its potent anti-inflammatory, antioxidant, and anti-cancer properties.[2] This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, details its known mechanisms of action with a focus on key signaling pathways, and outlines detailed experimental protocols for its extraction, purification, and biological evaluation. All quantitative data are summarized in structured tables, and logical relationships are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is structurally characterized as the 6-methoxy derivative of the pentahydroxyflavone, 6-hydroxyluteolin.[3] Its chemical identity and fundamental properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one |

| Synonyms | 6-Methoxyluteolin, Eupafolin, 5,7,3',4'-Tetrahydroxy-6-methoxyflavone[2][4] |

| CAS Number | 520-11-6[2] |

| Chemical Formula | C₁₆H₁₂O₇[2][5] |

| Molecular Weight | 316.26 g/mol [3] |

| SMILES | COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O[3] |

| InChI Key | FHHSEFRSDKWJKJ-UHFFFAOYSA-N[2][5] |

Physicochemical Properties

| Property | Value |

| Appearance | Yellow crystalline powder[6] |

| Melting Point | 267°C[6] |

| Boiling Point | 659.1 ± 55.0 °C (Predicted)[6] |

| Solubility | Soluble in DMSO, methanol, and ethanol. Limited solubility in water.[2][6] |

| pKa | 6.48 ± 0.40 (Predicted)[6] |

Biological Activity and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily those involved in inflammation.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. Experimental evidence shows that this compound can inhibit the secretion of interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattrapictant protein-1 (MCP-1) in a dose-dependent manner.[7] The IC₅₀ values for the inhibition of these cytokines in ARPE-19 cells are 4.43 µM for IL-6, 3.42 µM for IL-8, and 4.17 µM for MCP-1.[7]

The primary mechanisms underlying this compound's anti-inflammatory effects involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

This compound has been shown to suppress the activation of the NF-κB pathway.[5] It achieves this by inhibiting the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκBα).[3] This prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[3][5]

This compound also attenuates inflammatory responses by downregulating the MAPK signaling cascade.[5] It has been observed to decrease the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] By inhibiting the activation of these kinases, this compound effectively blocks the downstream signaling that leads to the expression of inflammatory mediators.[5]

Mast Cell Stabilization

In mast cells, this compound has been shown to suppress degranulation and the generation of eicosanoids like leukotriene C₄ (LTC₄) and prostaglandin D₂ (PGD₂).[2] This effect is mediated through the inhibition of the PLCγ1 and Akt signaling pathways, leading to a reduction in intracellular calcium levels and the activation of cPLA₂.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological analysis of this compound.

Extraction and Purification of this compound from Artemisia vulgaris

This protocol is adapted from the methods described for the isolation of this compound from Artemisia vulgaris.[2]

-

Dried and powdered aerial parts of Artemisia vulgaris

-

Methanol (analytical grade)

-

Hexane (analytical grade)

-

Dichloromethane (DCM, analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Sephadex LH-20

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography columns

-

Maceration: Macerate the powdered plant material (e.g., 1 kg) in methanol (10 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-45°C to obtain the crude methanol extract.

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water and partition successively with hexane, dichloromethane (DCM), and ethyl acetate.

-

Separate the layers and concentrate each fraction using a rotary evaporator.

-

-

Silica Gel Column Chromatography:

-

Subject the DCM fraction to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate, followed by increasing concentrations of methanol in ethyl acetate.

-

Collect fractions and monitor by TLC. Combine fractions containing the yellow compound (this compound).

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the combined fractions on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.

-

Monitor the fractions by TLC and combine the pure this compound fractions.

-

-

Crystallization: Concentrate the pure fractions and allow this compound to crystallize from a suitable solvent system (e.g., methanol-chloroform) to obtain yellow crystals.

Analysis of Anti-inflammatory Activity

-

Culture a suitable cell line, such as human retinal pigment epithelial cells (ARPE-19) or murine macrophages (RAW 264.7), in appropriate media and conditions.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) for a specified time (e.g., 1 hour).

-

Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) (1 µg/mL) or Interleukin-1β (IL-1β).

-

Incubate for a further period (e.g., 24 hours) to allow for cytokine production.

-

Sample Collection: Collect the cell culture supernatant after treatment.

-

ELISA Protocol:

-

Coat a 96-well plate with the capture antibody for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add the substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

-

Protein Extraction: After cell treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, p65, phospho-ERK1/2, ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

RNA Extraction: Extract total RNA from the treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR:

-

Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes.

-

Use specific primers for the target cytokine genes (e.g., IL-6, IL-8, MCP-1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This is a general method for the analysis of flavonoids and can be adapted for this compound.

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength suitable for flavonoids, typically around 350 nm.

-

Injection Volume: 10-20 µL.

-

Standard Solution: Prepare a stock solution of pure this compound in methanol and dilute to create a series of calibration standards.

-

Sample Preparation: Dissolve the plant extract or purified sample in methanol, filter through a 0.45 µm syringe filter before injection.

Conclusion

This compound is a promising natural flavonoid with well-documented anti-inflammatory properties. Its mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, makes it a compelling candidate for further investigation in the development of novel therapeutic agents for inflammatory diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to extract, purify, and evaluate the biological activities of this compound, thereby facilitating continued research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researcherslinks.com [researcherslinks.com]

- 3. unido.org [unido.org]

- 4. Quantification of cytokine mRNA expression by RT PCR in samples of previously frozen blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. ILSL - Internacional Journal of Leprosy and other Mycobacterial Diseases- ORIGINAL ARTICLE- Cytokine profiles in paraffin-embedded biopsy samples of lepromatous leprosy patients: semi-quantitative measure of cytokine mRNA using RT-PCR [ijl.ilsl.br]

In Vivo Pharmacological Profile of Nepetin: A Technical Guide for Drug Development Professionals

An In-depth Review of the Anti-inflammatory, Anti-allergic, and Potential Anti-cancer and Neuroprotective Effects of Nepetin in Animal Models.

This compound, a naturally occurring O-methylated flavone, has demonstrated a range of promising pharmacological activities in various in vivo models. Primarily recognized for its potent anti-inflammatory and anti-allergic properties, emerging research also suggests potential roles in oncology and neuroprotection. This technical guide provides a comprehensive overview of the in vivo effects of this compound, detailing experimental protocols, summarizing quantitative data, and visualizing key molecular pathways to support further research and development.

Anti-inflammatory and Anti-allergic Effects

This compound has been most extensively studied for its capacity to modulate inflammatory and allergic responses. Key in vivo evidence comes from models of atopic dermatitis and passive cutaneous anaphylaxis.

Atopic Dermatitis (AD)

In a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in BALB/c mice, this compound demonstrated a significant, dose-dependent reduction in skin inflammation symptoms.[1][2] Treatment with this compound led to a noticeable decrease in skin lesions and scratching behavior.[1][3]

Quantitative Data Summary: Atopic Dermatitis Model

| Animal Model | This compound Administration | Key Outcomes | Quantitative Results |

| DNCB-induced AD in BALB/c mice | Oral or Topical | Reduction in skin lesion severity and scratching frequency | Dose-dependent reduction in clinical scores[1] |

| DNCB-induced AD in BALB/c mice | Oral or Topical | Decreased serum IgE levels | Significant reduction observed[4] |

| DNCB-induced AD in BALB/c mice | Oral or Topical | Reduced infiltration of mast cells in skin tissue | Significant decrease in mast cell count[4] |

| DNCB-induced AD in BALB/c mice | Oral or Topical | Lowered levels of pro-inflammatory cytokines (e.g., TNF-α, IL-4) in skin tissue | Dose-dependent reduction in cytokine expression[1] |

Experimental Protocol: DNCB-Induced Atopic Dermatitis

The experimental workflow for inducing atopic dermatitis in mice and assessing the efficacy of this compound is a multi-step process.

Figure 1: Experimental workflow for the DNCB-induced atopic dermatitis mouse model.

Passive Cutaneous Anaphylaxis (PCA)

This compound has been shown to suppress the mast cell-dependent passive cutaneous anaphylaxis (PCA) reaction in mice in a dose-dependent manner when administered orally.[2][5] This model specifically evaluates the ability of a compound to inhibit IgE-mediated allergic reactions.

Quantitative Data Summary: Passive Cutaneous Anaphylaxis Model

| Animal Model | This compound Administration | Key Outcome | Quantitative Result |

| IgE-mediated PCA in mice | Oral | Inhibition of ear swelling and vascular permeability | Dose-dependent suppression of the anaphylactic reaction[2][5] |

Experimental Protocol: Passive Cutaneous Anaphylaxis

The PCA model involves sensitizing the skin with IgE antibodies followed by an antigen challenge to trigger an allergic response.

-

Sensitization: BALB/c mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one ear.[6]

-

Drug Administration: After a 24-hour sensitization period, this compound is administered orally.

-

Challenge: One hour after drug administration, an antigen challenge is performed by intravenous injection of DNP conjugated to human serum albumin (DNP-HSA) along with Evans blue dye.[6]

-

Assessment: The severity of the anaphylactic reaction is quantified by measuring the amount of Evans blue dye that has extravasated into the ear tissue, which is an indicator of increased vascular permeability and inflammation. Ear thickness is also measured.[6]

Underlying Mechanisms of Action

The anti-inflammatory and anti-allergic effects of this compound are primarily attributed to its ability to modulate key signaling pathways. In vivo and complementary in vitro studies have shown that this compound inhibits the activation of the NF-κB (Nuclear Factor kappa B) and Akt (Protein Kinase B) signaling pathways.[2] In the context of allergic reactions, this compound also suppresses signaling mediated by PLCγ1 (Phospholipase C gamma 1) .[2][5] By inhibiting these pathways, this compound effectively reduces the production and release of a wide array of pro-inflammatory mediators, including cytokines (TNF-α, IL-4, IL-6), and enzymes like COX-2.[1][2]

Figure 2: this compound's inhibition of key signaling pathways in allergic inflammation.

Potential Anti-cancer Effects

While in vivo studies specifically investigating this compound's anti-cancer properties are limited, related research on similar compounds and the known mechanisms of this compound suggest a potential therapeutic role. For instance, in a xenograft model using MDA-MB-231 human breast cancer cells in BALB/c nude mice, other therapeutic agents have demonstrated significant tumor growth inhibition at doses ranging from 25 to 50 mg/kg.[3] These studies provide a framework for designing future in vivo experiments to evaluate this compound's efficacy.

Proposed Experimental Protocol: Breast Cancer Xenograft Model

-

Cell Culture and Implantation: Human breast cancer cells (e.g., MDA-MB-231) are cultured and then subcutaneously or orthotopically implanted into immunocompromised mice (e.g., BALB/c nude mice).[3]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100-200 mm³).

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection or oral gavage) at various doses.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis.

Potential Neuroprotective Effects

The neuroprotective potential of this compound in vivo is an emerging area of interest. Studies on other flavonoids in rodent models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, have shown promising results, including a reduction in infarct volume and improved neurological scores. These studies suggest that this compound, with its anti-inflammatory and antioxidant properties, could exert similar neuroprotective effects.

Proposed Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

-

Induction of Ischemia: Focal cerebral ischemia is induced in rats or mice by temporarily occluding the middle cerebral artery using an intraluminal filament.[7]

-

Treatment: this compound is administered (e.g., intravenously or intraperitoneally) at a specific time point before, during, or after the ischemic event.

-

Behavioral Assessment: Neurological deficits are evaluated at various time points post-MCAO using a standardized neurobehavioral scoring system.

-

Biomarker Analysis: Brain tissue is analyzed for markers of inflammation, oxidative stress, and apoptosis.

Conclusion

This compound exhibits robust anti-inflammatory and anti-allergic effects in established in vivo models, primarily through the inhibition of the NF-κB and Akt signaling pathways. While its potential as an anti-cancer and neuroprotective agent is plausible based on its known mechanisms and data from structurally related compounds, further dedicated in vivo studies are necessary to confirm its efficacy and elucidate the underlying mechanisms in these therapeutic areas. The experimental protocols and data presented in this guide offer a solid foundation for designing future preclinical studies to fully explore the therapeutic potential of this compound.

References

- 1. This compound Attenuates Atopic Dermatitis in HaCaT Cells and BALB/c Mice through MyD88-MKK3/6-Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of different drugs on passive cutaneous anaphylaxis elicited in the mouse ear at 1.5 hours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]

- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

Nepetin Signaling Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepetin, a naturally occurring O-methylated flavone, has garnered significant scientific interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory and immunomodulatory effects. This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling cascades affected by this promising compound.

Quantitative Data on this compound's Bioactivity

The following tables summarize the key quantitative data on this compound's inhibitory and modulatory effects across various cellular models and inflammatory mediators.

| Target | Cell Line | Stimulus | IC50 Value | Reference |

| IL-6 Secretion | ARPE-19 | IL-1β | 4.43 µM | [1] |

| IL-8 Secretion | ARPE-19 | IL-1β | 3.42 µM | [1] |

| MCP-1 Secretion | ARPE-19 | IL-1β | 4.17 µM | [1] |

| Target | Cell Line | Stimulus | Concentration | Effect | Reference |

| Osteoclastogenesis | Bone Marrow Macrophages (BMMs) | RANKL | 1.56, 3.125, 6.25 µmol/L | Dose-dependent inhibition of osteoclast formation | [2][3] |

| c-fos mRNA expression | BMMs | RANKL | 1.56, 3.125, 6.25 µmol/L | Downregulation | [2] |

| NFATc1 mRNA expression | BMMs | RANKL | 1.56, 3.125, 6.25 µmol/L | Downregulation | [2] |

| ACP5 (TRAP) mRNA expression | BMMs | RANKL | 1.56, 3.125, 6.25 µmol/L | Downregulation | [2] |

| CTR mRNA expression | BMMs | RANKL | 1.56, 3.125, 6.25 µmol/L | Downregulation | [2] |

| DC-STAMP mRNA expression | BMMs | RANKL | 1.56, 3.125, 6.25 µmol/L | Downregulation | [2] |

| V-ATPase D2 mRNA expression | BMMs | RANKL | 1.56, 3.125, 6.25 µmol/L | Downregulation | [2] |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response. In specific cell types, such as mast cells, it also influences the PLCγ1 and Akt signaling cascades. A recent study has also highlighted this compound's role in inhibiting NLRP3 inflammasome activation through the enhancement of PINK1-mediated mitophagy.[4]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. This compound has been shown to be a potent inhibitor of this pathway.[5][6] It acts by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as IL-6, IL-8, and MCP-1.[5]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascade, comprising ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been demonstrated to suppress the activation of this pathway by reducing the phosphorylation of ERK1/2, JNK, and p38 MAPKs.[5] This inhibitory action contributes to its overall anti-inflammatory profile.

PLCγ1 and Akt Signaling in Mast Cells

In the context of allergic inflammation, this compound has been shown to suppress degranulation and the generation of eicosanoids in mast cells by inhibiting the PLCγ1 and Akt signaling pathways.[7] This action is associated with a reduction in intracellular calcium levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on signaling pathways.

Cell Culture and Treatment

-

Cell Line: Human retinal pigment epithelial cells (ARPE-19) or Bone Marrow-Derived Macrophages (BMMs).

-

Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: Dissolve this compound (purity >98%) in dimethyl sulfoxide (DMSO) to prepare a stock solution. The final concentration of DMSO in the culture medium should be less than 0.1%.

-

Experimental Procedure:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for protein extraction, 96-well plates for viability assays).

-

Allow cells to adhere and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agonist such as IL-1β (e.g., 10 ng/mL) or RANKL (e.g., 50 ng/mL) for the desired duration.

-

Harvest the cells or culture supernatant for downstream analysis.

-

Western Blot Analysis

This protocol is for assessing the phosphorylation status of key signaling proteins.

-

Reagents:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, etc.).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Protocol:

-

Lyse the treated cells with RIPA buffer on ice.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for quantifying the secretion of cytokines into the culture medium.

-

Reagents:

-

Commercially available ELISA kits for the cytokines of interest (e.g., IL-6, IL-8, MCP-1).

-

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions.

-

Briefly, add standards and samples to the antibody-coated wells.

-

Incubate, wash, and add the detection antibody.

-

Incubate, wash, and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

-

Real-Time Polymerase Chain Reaction (RT-PCR)

This protocol is for measuring the mRNA expression levels of target genes.

-

Reagents:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green or TaqMan master mix.

-

Gene-specific primers.

-

-

Protocol:

-

Extract total RNA from the treated cells.

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Perform real-time PCR using the cDNA, SYBR Green/TaqMan master mix, and specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on inflammatory signaling.

Conclusion

This compound demonstrates significant potential as a modulator of key inflammatory signaling pathways, particularly the NF-κB and MAPK cascades. Its ability to inhibit the production of pro-inflammatory mediators, as evidenced by the quantitative data, underscores its therapeutic promise. The experimental protocols and workflows detailed in this guide provide a solid foundation for further research into the mechanisms of action of this compound and for the development of novel anti-inflammatory therapeutics. This comprehensive technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits osteoclastogenesis by inhibiting RANKL‐induced activation of NF‐κB and MAPK signalling pathway, and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound limits NLRP3 inflammasome activation and alleviates NLRP3-driven inflammatory diseases via PINK1-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Nepetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepetin (6-methoxyluteolin), a naturally occurring O-methylated flavone, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo studies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on key inflammatory signaling pathways. The primary anti-inflammatory mechanisms of this compound involve the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to a downstream reduction in the production of various pro-inflammatory mediators, including cytokines, chemokines, and enzymes responsible for synthesizing inflammatory molecules. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a flavonoid found in various medicinal plants, has emerged as a promising candidate due to its potent anti-inflammatory effects. This guide synthesizes the available scientific literature on this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its properties.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the NF-κB pathway and the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to interfere with this cascade at multiple points. Studies have demonstrated that this compound can suppress the phosphorylation of both IKK and IκBα. This action prevents the degradation of IκBα and consequently inhibits the nuclear translocation of the p65 subunit of NF-κB.[1] By blocking the activation of NF-κB, this compound effectively downregulates the expression of a wide array of pro-inflammatory mediators.

Attenuation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades of protein kinases, plays a vital role in cellular responses to a variety of external stimuli, including inflammatory signals. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases through phosphorylation leads to the activation of various transcription factors that drive the expression of inflammatory genes.

Research indicates that this compound can significantly decrease the phosphorylation of ERK1/2, JNK, and p38 MAPK in a dose-dependent manner.[1] This inhibition of MAPK activation further contributes to the suppression of inflammatory gene expression, often in concert with the inhibition of the NF-κB pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of this compound.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound

| Inflammatory Mediator | Cell Line | Inducer | This compound Concentration | % Inhibition / IC50 | Reference |

| Nitric Oxide (NO) | Human Retinal Pigment Epithelial Cells | - | < 7 µM | IC50 | [2] |

| Prostaglandin D2 (PGD2) | Bone Marrow-Derived Mast Cells (BMMC) | IgE/Antigen | Dose-dependent | - | [3] |

| Leukotriene C4 (LTC4) | Bone Marrow-Derived Mast Cells (BMMC) | IgE/Antigen | Dose-dependent | - | [3] |

| TNF-α | RAW 264.7 Macrophages | LPS | Dose-dependent | - | [4] |

| IL-1β | Cultured Human Keratinocytes | LPS | Dose-dependent | - | [4] |

| IL-6 | ARPE-19 Cells | IL-1β | Dose-dependent | - | [5] |

| IL-8 | ARPE-19 Cells | IL-1β | Dose-dependent | - | [5] |

| MCP-1 | ARPE-19 Cells | IL-1β | Dose-dependent | - | [5] |

Table 2: In Vitro Effects of this compound on Inflammatory Enzyme Expression

| Enzyme | Cell Line | Inducer | This compound Treatment | Effect on Expression | Reference |

| iNOS | Cultured Human Keratinocytes | LPS | Dose-dependent | Decreased | [4] |

| COX-2 | Cultured Human Keratinocytes | LPS | Dose-dependent | Decreased | [4] |

| COX-2 | Bone Marrow-Derived Mast Cells (BMMC) | IgE/Antigen | Dose-dependent | Suppressed | [3] |

Table 3: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Assay | This compound Dosage | Effect | Reference |

| Mice | Passive Cutaneous Anaphylaxis (PCA) | Oral administration, dose-dependent | Suppressed mast cell-dependent PCA reaction | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory properties.

Cell Culture and Induction of Inflammation

-

Cell Lines:

-

RAW 264.7 Murine Macrophages: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

ARPE-19 Human Retinal Pigment Epithelial Cells: Maintained in DMEM/F12 medium containing 10% FBS and 1% penicillin-streptomycin.

-

Bone Marrow-Derived Mast Cells (BMMC): Derived from mouse bone marrow and cultured in appropriate media supplemented with cytokines for differentiation.

-

Cultured Human Keratinocytes: Grown in specialized keratinocyte growth medium.

-

-

Induction of Inflammation:

-

LPS Stimulation: RAW 264.7 cells or keratinocytes are typically seeded in multi-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a further 24 hours.

-

IL-1β Stimulation: ARPE-19 cells are seeded and grown to confluence. They are then pre-treated with this compound before stimulation with recombinant human IL-1β (e.g., 10 ng/mL) for a designated time.

-

IgE/Antigen Stimulation: BMMCs are sensitized with anti-DNP IgE overnight, followed by stimulation with DNP-HSA (antigen) to induce degranulation and mediator release.

-

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay (Griess Assay):

-

Collect cell culture supernatants after treatment.

-

In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

-

-

Cytokine and Chemokine Measurement (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at 450 nm.

-

Calculate cytokine concentrations from the standard curve.

-

Western Blot Analysis for Signaling Proteins

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, p65, phospho-ERK, ERK, etc.) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Carrageenan-Induced Paw Edema in Rodents

-

Acclimatize animals (e.g., male Wistar rats) for at least one week before the experiment.

-

Administer this compound or a vehicle control orally or intraperitoneally at various doses one hour before the induction of inflammation.

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: this compound's Inhibition of NF-κB and MAPK Signaling Pathways.

Caption: In Vitro Experimental Workflow for this compound Evaluation.

Conclusion

This compound has consistently demonstrated robust anti-inflammatory properties through its multifaceted inhibition of key pro-inflammatory signaling pathways, namely NF-κB and MAPKs. The quantitative data, though still emerging, supports its potential as a therapeutic agent for inflammatory conditions. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible future research in this area. Further investigations, particularly well-designed in vivo studies and clinical trials, are warranted to fully elucidate the therapeutic utility of this compound in human diseases. This technical guide serves as a foundational resource to encourage and support these future research endeavors.

References

- 1. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytokine Elisa [bdbiosciences.com]

- 5. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Nepetin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepetin, a naturally occurring O-methylated flavone, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its anti-inflammatory, anti-allergic, anticancer, and neuroprotective properties. Detailed experimental protocols for key assays, a comprehensive summary of quantitative efficacy data, and visualizations of the core signaling pathways modulated by this compound are presented to facilitate further research and drug development efforts.

Introduction

This compound (also known as 6-methoxyluteolin or eupafolin) is a flavonoid found in various medicinal plants, including Eupatorium ballotaefolium and Inula japonica.[1] Its chemical structure, characterized by a flavone backbone with multiple hydroxyl groups and a methoxy group, contributes to its diverse biological activities.[2] This document serves as a technical resource for researchers and drug development professionals, consolidating the existing knowledge on this compound's therapeutic potential and providing detailed methodologies for its investigation.

Physicochemical Properties

This compound is a yellow crystalline powder with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₇ | [3] |

| Molar Mass | 316.26 g/mol | [1] |

| Appearance | Yellow crystalline powder | [3] |

| Solubility | Soluble in DMSO, methanol, ethanol | [3] |

Therapeutic Potential and Mechanisms of Action

This compound has demonstrated significant therapeutic potential in several key areas, primarily through the modulation of critical cellular signaling pathways.

Anti-inflammatory and Anti-allergic Activities

This compound exhibits potent anti-inflammatory and anti-allergic effects by targeting key mediators and signaling cascades involved in the inflammatory response.

Mechanism of Action:

This compound has been shown to suppress the release of pro-inflammatory mediators and cytokines. In mast cells, it inhibits degranulation and the generation of leukotriene C₄ (LTC₄) and prostaglandin D₂ (PGD₂).[4] This is achieved through the suppression of intracellular Ca²⁺ levels and the activation of Phospholipase Cγ1 (PLCγ1).[4] Furthermore, this compound inhibits the Akt and nuclear factor-κB (NF-κB) signaling pathways, leading to reduced cyclooxygenase-2 (COX-2) expression.[4] In retinal pigment epithelial cells, this compound has been found to abolish IL-1β-induced secretion of IL-6, IL-8, and MCP-1 by repressing the activation of NF-κB and mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38.[5][6][7]

Signaling Pathways:

Caption: this compound's Anti-inflammatory Signaling Pathway.

Quantitative Data:

| Parameter | Cell Line | IC₅₀ (µM) | Reference |

| IL-6 Secretion | ARPE-19 | 4.43 | [5] |

| IL-8 Secretion | ARPE-19 | 3.42 | [5] |

| MCP-1 Secretion | ARPE-19 | 4.17 | [5] |

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

Mechanism of Action:

The precise mechanisms of this compound's anticancer activity are still under investigation, but it is known to inhibit the proliferation of various tumor cell lines.[8]

Quantitative Data:

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| B16 | Murine Melanoma | ~25 | [8] |

| HCT-8 | Human Colon | ~25 | [8] |

| CEM | Human Leukemia | ~12.5 | [8] |

| HL-60 | Human Leukemia | ~12.5 | [8] |

| SF-295 | Human Glioblastoma | ~25 | [8] |

Neuroprotective Effects

This compound shows promise in protecting neuronal cells from damage.

Mechanism of Action:

This compound is suggested to have neuroprotective effects against glutamate-induced excitotoxicity.[9][10][11] The proposed mechanism involves the modulation of signaling pathways that are disrupted by excessive glutamate, although the specific interactions of this compound in this context require further elucidation.

Experimental Protocols

Extraction and Isolation of this compound from Eupatorium ballotaefolium

This protocol describes a general procedure for the extraction and isolation of this compound.[12][13]

Workflow:

Caption: Extraction and Isolation of this compound.

Methodology:

-

Air-dry and powder the aerial parts of Eupatorium ballotaefolium.

-

Macerate the powdered plant material with hexane to remove non-polar compounds.

-

Filter and macerate the residue with ethanol.

-

Concentrate the ethanol extract under reduced pressure.

-

Partition the ethanol extract between chloroform and water.

-

Subject the chloroform fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Pool the fractions containing this compound and further purify by column chromatography on Sephadex LH-20 to yield pure this compound.

In Vitro Assays

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[3][5][14][15]

Methodology:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

This protocol measures the effect of this compound on nitric oxide production in LPS-stimulated macrophages.[6][16][17][18][19]

Methodology:

-

Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

This protocol assesses the antioxidant activity of this compound.[20][21][22][23][24]

Methodology:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Add various concentrations of this compound to the DPPH solution.

-